molecular formula C14H13N5O B10875398 7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10875398
M. Wt: 267.29 g/mol
InChI Key: NIIUWWNZQNVBDP-UHFFFAOYSA-N
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Description

7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a heterocyclic compound that features a unique fusion of pyrrolo, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common method involves the oxidative cyclization of (6-chloropyrimidin-4-yl)hydrazones using iodobenzene diacetate in dichloromethane, followed by Dimroth rearrangement . The reaction conditions often include refluxing in acetic anhydride and pyridine for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization, and acetic anhydride and pyridine for rearrangement reactions . The reaction conditions often involve refluxing and maintaining specific temperatures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of triazolo derivatives, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of CDK2, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific fusion of pyrrolo, triazolo, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H13N5O/c1-9-10(2)18(6-11-4-3-5-20-11)13-12(9)14-15-7-17-19(14)8-16-13/h3-5,7-8H,6H2,1-2H3

InChI Key

NIIUWWNZQNVBDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC=NN3C=N2)CC4=CC=CO4)C

Origin of Product

United States

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